molecular formula C18H25FN2O2 B6947724 N-[(1-ethylcyclobutyl)methyl]-2-(3-fluorophenyl)morpholine-4-carboxamide

N-[(1-ethylcyclobutyl)methyl]-2-(3-fluorophenyl)morpholine-4-carboxamide

Cat. No.: B6947724
M. Wt: 320.4 g/mol
InChI Key: CHSJBYZNBULPQJ-UHFFFAOYSA-N
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Description

N-[(1-ethylcyclobutyl)methyl]-2-(3-fluorophenyl)morpholine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[(1-ethylcyclobutyl)methyl]-2-(3-fluorophenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-2-18(7-4-8-18)13-20-17(22)21-9-10-23-16(12-21)14-5-3-6-15(19)11-14/h3,5-6,11,16H,2,4,7-10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSJBYZNBULPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)CNC(=O)N2CCOC(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylcyclobutyl)methyl]-2-(3-fluorophenyl)morpholine-4-carboxamide typically involves multiple steps, including the formation of the morpholine ring, the introduction of the fluorophenyl group, and the attachment of the ethylcyclobutyl moiety. Common synthetic routes may include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable amine source under acidic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and appropriate coupling reagents.

    Attachment of the Ethylcyclobutyl Moiety: This can be done through alkylation reactions using ethylcyclobutyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylcyclobutyl)methyl]-2-(3-fluorophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-[(1-ethylcyclobutyl)methyl]-2-(3-fluorophenyl)morpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethylcyclobutyl)methyl]-2-(3-fluorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethylcyclobutyl)methyl]-2-(3-chlorophenyl)morpholine-4-carboxamide
  • N-[(1-ethylcyclobutyl)methyl]-2-(3-bromophenyl)morpholine-4-carboxamide
  • N-[(1-ethylcyclobutyl)methyl]-2-(3-methylphenyl)morpholine-4-carboxamide

Uniqueness

N-[(1-ethylcyclobutyl)methyl]-2-(3-fluorophenyl)morpholine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

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